molecular formula C13H10N4O2S B11145646 2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11145646
M. Wt: 286.31 g/mol
InChI Key: DSSVLLWMEZCQKY-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core with a 2-pyridyl carboxamide substituent. This structure combines the electron-rich pyrimidine ring with the rigid thiazole moiety, which is further modified by a 2-pyridyl group.

Properties

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

2-methyl-5-oxo-N-pyridin-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C13H10N4O2S/c1-8-7-17-12(19)9(6-15-13(17)20-8)11(18)16-10-4-2-3-5-14-10/h2-7H,1H3,(H,14,16,18)

InChI Key

DSSVLLWMEZCQKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

The synthesis of 2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in suitable solvents such as methanol or ethanol, and the use of catalysts like methanesulfonic acid .

Chemical Reactions Analysis

2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thiazolopyrimidine compounds exhibit significant anticancer properties. The mechanisms through which these compounds act include:

  • Inhibition of Cell Proliferation : The compound disrupts key genetic pathways involved in cancer cell growth. Studies indicate that it can inhibit enzymes critical for tumor growth, leading to apoptosis in cancer cells.
  • Targeting Specific Cancer Types : Various studies have evaluated the efficacy of this compound against different cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. For instance, one study reported an IC₅₀ value of 5.71 μM against breast cancer cells, indicating potent antitumor activity compared to standard chemotherapy agents like 5-fluorouracil .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity:

  • Bacterial and Fungal Inhibition : Preliminary studies suggest that thiazolopyrimidine derivatives can effectively target bacterial cell walls and fungal membranes, leading to their potential use as antimicrobial agents.
  • Mechanisms of Action : The presence of the thiazole moiety enhances the compound's ability to disrupt microbial cellular functions, making it a candidate for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study investigated the effects of various thiazolopyrimidine derivatives on human cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced anticancer activity. For example, compounds with electron-withdrawing groups exhibited higher potency against MCF-7 cells than those without such modifications .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing thiazolopyrimidine derivatives and evaluating their antimicrobial properties against several pathogens. The findings revealed that certain derivatives displayed significant antibacterial effects against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to effectively bind to biological targets. This binding can inhibit the activity of enzymes or receptors involved in disease processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

Compound Substituents (R1, R2) Molecular Weight Key Features
Target Compound R1 = 2-pyridyl, R2 = methyl 315.34* Enhanced hydrogen bonding
R1 = phenyl, R2 = 4-MeOPh 313.71 Increased lipophilicity
R1 = 2-MeOPh, R2 = methyl 315.35 Steric hindrance

*Calculated based on molecular formula C₁₄H₁₁N₃O₂S.

Spectral and Crystallographic Analysis

  • NMR Spectroscopy : The target compound’s ¹H NMR would show distinct pyridyl proton resonances (δ 7.5–8.5 ppm), absent in phenyl-substituted analogs (e.g., , where phenyl protons appear at δ 7.0–7.4 ppm) .
  • Crystal Structure : Analogous compounds () exhibit a puckered pyrimidine ring (deviation ~0.224 Å from planarity) and intermolecular hydrogen bonding. The 2-pyridyl group in the target compound may disrupt such packing, favoring alternative interactions .

Table 2: Spectral Data Comparison

Compound (Reference) ¹H NMR (Key Signals) IR (Notable Bands, cm⁻¹)
Target Compound Pyridyl H: δ 8.1–8.3 (m) C=O (1660–1680), N–H (3300)
Phenyl H: δ 7.2–7.4 (m) C=O (1655), O–CH₃ (2830)
Ethyl ester: δ 1.2 (t), 4.3 (q) C=O (1720, ester), C–O (1250)

Pharmacological and Functional Implications

While direct biological data for the target compound are unavailable, analogs suggest:

  • Antimicrobial Activity : Thiazolopyrimidine derivatives () exhibit activity against Gram-positive bacteria. The 2-pyridyl group may enhance binding to bacterial enzymes via coordination with metal ions .
  • Enzyme Inhibition : Pyridyl carboxamides often target kinases or proteases due to their ability to mimic ATP’s adenine moiety .

Biological Activity

2-Methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is C12H10N4O2SC_{12}H_{10}N_{4}O_{2}S with a molecular weight of approximately 270.30 g/mol. The compound features a thiazole ring fused with a pyrimidine structure and contains a carboxamide functional group along with a pyridine moiety. This unique structure contributes to its biological efficacy.

Anticancer Activity

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine family exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of thiazolo[3,2-a]pyrimidines demonstrate high efficacy against tumor cells such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells while displaying low toxicity towards normal cells .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific cellular pathways involved in tumor growth and proliferation. For example, certain derivatives have been shown to inhibit protein kinases that play critical roles in cancer progression .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been investigated for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds similar to 2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have demonstrated significant antibacterial and antifungal activities against various pathogens .

Other Biological Activities

Beyond anticancer and antimicrobial effects, these compounds have shown promise in other therapeutic areas:

  • Antidiabetic and Anti-inflammatory Properties : Some derivatives exhibit potential as anti-inflammatory agents and may also play a role in managing diabetes .
  • Neuroprotective Effects : Certain thiazolo[3,2-a]pyrimidines have been identified as selective allosteric modulators for NMDA receptors, suggesting potential applications in neuroprotection .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on HeLa cells. The results indicated that compounds with specific substitutions at the C5 position exhibited higher cytotoxicity compared to standard chemotherapeutics like Sorafenib .

CompoundIC50 (µM)Cell Line
Compound A12HeLa
Compound B15MCF-7
Sorafenib30HeLa

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of thiazolo[3,2-a]pyrimidines against Staphylococcus aureus and Candida albicans. The study found that certain derivatives showed promising results with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics .

PathogenMIC (µg/mL)Compound
Staphylococcus aureus8Compound A
Candida albicans16Compound B

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